molecular formula C16H14ClNO3 B13355970 Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No.: B13355970
M. Wt: 303.74 g/mol
InChI Key: ORLUFMNUIQOABI-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-chlorophenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate typically involves the acylation of 4-aminobenzoic acid methyl ester with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate
  • Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate
  • Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is unique due to the presence of the 4-chlorophenyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ORLUFMNUIQOABI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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